molecular formula C10H12N2O B8726996 6-(Pyrimidin-5-YL)hex-5-YN-1-OL CAS No. 88940-57-2

6-(Pyrimidin-5-YL)hex-5-YN-1-OL

Cat. No.: B8726996
CAS No.: 88940-57-2
M. Wt: 176.21 g/mol
InChI Key: SKDRAZZKVWNQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Pyrimidin-5-YL)hex-5-YN-1-OL is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

88940-57-2

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

6-pyrimidin-5-ylhex-5-yn-1-ol

InChI

InChI=1S/C10H12N2O/c13-6-4-2-1-3-5-10-7-11-9-12-8-10/h7-9,13H,1-2,4,6H2

InChI Key

SKDRAZZKVWNQCN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C#CCCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromopyrimidine (3.96 g), 5-hexynol (2.44 g), dicyclohexylamine (4 g) and acetonitrile (50 ml) was de-oxygenated by bubbline nitrogen through the solution for 10 min. BTPC (150 mg) and copper (I) iodide (25 mg) were added and the mixture was heated to 60°-70° under nitrogen for 1 h, cooled and evaporated in vacuo. Ether (175 ml) was added, the mixture filtered and evaporated in vacuo and the residue purified by FCC. Elution with ether followed by System C (19:1-92:8) gave the title compound as a pale yellow oil (3.79 g), t.l.c. (System C 17:3) Rf 0.55.
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
25 mg
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.